molecular formula C7H6BrF B074383 2-Bromo-4-fluorotoluene CAS No. 1422-53-3

2-Bromo-4-fluorotoluene

Cat. No. B074383
Key on ui cas rn: 1422-53-3
M. Wt: 189.02 g/mol
InChI Key: SFGFOJPGCOYQJK-UHFFFAOYSA-N
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Patent
US04351974

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added, in the course of 3 hours, to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 8 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C. and a mixture consisting of 3-bromo-4-fluorotoluene (62%), 2-bromo-4-fluorotoluene (32%) and dibromo-4-fluorotoluene (5%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 34 g of residue remained. The monobrominated isomers were separated by distillation on a column. 12.7 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure), nD20 : 1.5260) and 24.5 g of 3-bromo-4-fluorotoluene (boiling point: 184°-5° C., (normal pressure), nD20 : 1.5303) were obtained.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.II.O>C(O)(=O)C.[Fe]>[Br:1][C:8]1[CH:9]=[C:4]([F:3])[CH:5]=[CH:6][C:7]=1[CH3:10].[Br:1][C:5]1[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:4]=1[F:3]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrBr
Name
Quantity
110 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at the above temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
The initially exothermic reaction
CUSTOM
Type
CUSTOM
Details
was kept at 25° C. to 27° C.
DISTILLATION
Type
DISTILLATION
Details
the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C.
DISTILLATION
Type
DISTILLATION
Details
was subsequently distilled off under 20 mbars and between 65° C. and 85° C
CUSTOM
Type
CUSTOM
Details
The monobrominated isomers were separated by distillation on a column

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04351974

Procedure details

A solution of 160 g of bromine in 60 ml of glacial acetic acid was added, in the course of 3 hours, to a solution of 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid, to which 1.1 g of iron powder and 1.1 g of iodine had been added. The initially exothermic reaction was kept at 25° C. to 27° C., first by cooling with water and then with warm water. The mixture was subsequently stirred at the above temperature for 8 hours, the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C. and a mixture consisting of 3-bromo-4-fluorotoluene (62%), 2-bromo-4-fluorotoluene (32%) and dibromo-4-fluorotoluene (5%) was subsequently distilled off under 20 mbars and between 65° C. and 85° C. 34 g of residue remained. The monobrominated isomers were separated by distillation on a column. 12.7 g of 2-bromo-4-fluorotoluene (boiling point: 176°-8° C. (normal pressure), nD20 : 1.5260) and 24.5 g of 3-bromo-4-fluorotoluene (boiling point: 184°-5° C., (normal pressure), nD20 : 1.5303) were obtained.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.II.O>C(O)(=O)C.[Fe]>[Br:1][C:8]1[CH:9]=[C:4]([F:3])[CH:5]=[CH:6][C:7]=1[CH3:10].[Br:1][C:5]1[CH:6]=[C:7]([CH3:10])[CH:8]=[CH:9][C:4]=1[F:3]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrBr
Name
Quantity
110 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Name
Quantity
1.1 g
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at the above temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
The initially exothermic reaction
CUSTOM
Type
CUSTOM
Details
was kept at 25° C. to 27° C.
DISTILLATION
Type
DISTILLATION
Details
the glacial acetic acid and unreacted 4-fluorotoluene were then distilled off under normal pressure up to a temperature of 120° C.
DISTILLATION
Type
DISTILLATION
Details
was subsequently distilled off under 20 mbars and between 65° C. and 85° C
CUSTOM
Type
CUSTOM
Details
The monobrominated isomers were separated by distillation on a column

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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